1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride
Description
Properties
IUPAC Name |
1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O3.2ClH/c1-18-4-3-5-19(2)23(18)29-15-14-28-17-22(27)16-25-10-12-26(13-11-25)21-8-6-20(24)7-9-21;;/h3-9,22,27H,10-17H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZHKHHMURRJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride , also known by its CAS number 1215647-74-7, is a synthetic piperazine derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Molecular Structure and Composition
- Molecular Formula : C23H33Cl2FN2O3
- Molecular Weight : 475.4 g/mol
- CAS Number : 1215647-74-7
| Property | Value |
|---|---|
| Molecular Formula | C23H33Cl2FN2O3 |
| Molecular Weight | 475.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Pharmacological Effects
The compound exhibits a range of biological activities, primarily attributed to its piperazine moiety, which is known for its interaction with various neurotransmitter receptors. Research indicates that derivatives of piperazine can influence the central nervous system (CNS) by modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
- Serotonin Receptor Modulation : Piperazine derivatives have been shown to act as agonists or antagonists at serotonin receptors, influencing mood and anxiety levels.
- Dopamine Receptor Interaction : The presence of a fluorophenyl group may enhance the affinity for dopamine receptors, potentially impacting conditions like schizophrenia and Parkinson's disease.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies on similar piperazine compounds suggest several possible pathways:
- Inhibition of Reuptake Transporters : Some piperazine derivatives inhibit the reuptake of serotonin and norepinephrine, increasing their availability in the synaptic cleft.
- Receptor Binding Affinity : Virtual screening studies have indicated that modifications in the piperazine structure can significantly alter binding affinities to various receptors, including sigma and adrenergic receptors .
Study 1: Neuropharmacological Evaluation
A study conducted by Varadaraju et al. (2013) evaluated the neuropharmacological properties of several piperazine derivatives. The findings suggested that modifications in the side chains significantly influenced their efficacy as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease .
Study 2: Antidepressant Activity
Research published in PubMed explored the antidepressant-like effects of a related piperazine compound. The results indicated that the compound produced significant reductions in depressive-like behavior in animal models, likely through serotonergic mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with piperazine-containing derivatives and aryloxy ethers. Below is a comparative analysis based on structural analogs and functional groups:
Piperazine-Based Derivatives
The 4-(4-fluorophenyl)piperazine group in the target compound is a critical pharmacophore. Comparisons include:
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound may enhance receptor binding compared to dichlorophenyl analogs (e.g., ), which could exhibit stronger steric hindrance or altered pharmacokinetics.
- Salt Forms : Dihydrochloride salts (e.g., ) generally improve aqueous solubility, critical for bioavailability.
Aryloxy Ether Analogues
The 2,6-dimethylphenoxyethoxy chain in the target compound distinguishes it from other aryloxy ether derivatives:
Key Observations :
- Steric Effects: The 2,6-dimethyl substitution on the phenoxy group in the target compound likely reduces metabolic degradation compared to unsubstituted aryloxy ethers.
Methodological Considerations for Pharmacological Comparisons
While direct pharmacological data for the target compound are absent in the provided evidence, methodologies from historical studies can infer its behavior:
- Dose-Effect Analysis : The Litchfield-Wilcoxon method enables rapid estimation of median effective dose (ED₅₀) and slope of dose-response curves, applicable to future studies of this compound.
- Heterogeneity Testing : This method also identifies poorly fitted data or heterogeneous responses, critical for validating receptor-binding assays involving piperazine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
